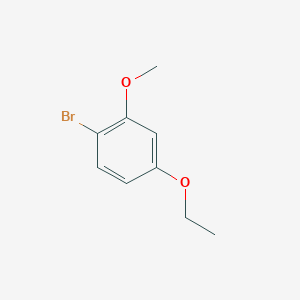

1-Bromo-4-ethoxy-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethoxy-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTLEGYFKJSAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 Bromo 4 Ethoxy 2 Methoxybenzene

Retrosynthetic Analysis and Identification of Key Precursors for 1-Bromo-4-ethoxy-2-methoxybenzene

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered: the carbon-bromine bond and the ether linkages.

A plausible retrosynthetic pathway involves the disconnection of the ethoxy group via a Williamson ether synthesis, identifying 4-bromo-2-methoxyphenol as a key intermediate. This precursor already contains the desired bromo and methoxy (B1213986) substituents in the correct positions. Further disconnection of the methoxy group from this intermediate is less ideal as it would lead to a less stable dihydric phenol (B47542).

Alternatively, disconnection of the bromine atom from the target molecule leads to 4-ethoxy-2-methoxybenzene . However, the subsequent bromination of this precursor would likely result in a mixture of isomers due to the directing effects of the two alkoxy groups, making this a less regioselective approach.

A more strategic approach begins with a simpler precursor, such as 3-methoxy-4-hydroxybenzoic acid . This starting material can undergo a series of transformations including esterification, etherification, nitration, reduction, and eventually bromination to yield the target compound. This route offers greater control over the introduction of each functional group.

Therefore, the most logical retrosynthetic strategy points towards 4-bromo-2-methoxyphenol as the primary precursor for the final etherification step, or a more linear synthesis commencing from a simpler substituted phenol.

Regioselective Bromination Techniques for Aromatic Systems in the Synthesis of this compound

The regioselective introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents, in this case, a hydroxyl and a methoxy group on a precursor molecule, play a pivotal role in determining the position of bromination. Both the hydroxyl and methoxy groups are ortho-, para-directing activators.

To achieve the desired substitution pattern, where bromine is introduced para to the hydroxyl group and ortho to the methoxy group in a precursor like 3-methoxyphenol, careful selection of the brominating agent and reaction conditions is essential. Traditional methods using molecular bromine (Br₂) often lead to a mixture of mono- and poly-brominated products, with poor regioselectivity.

Modern synthetic methods offer greater control. One such method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent. NBS is a milder brominating agent that can provide higher regioselectivity, particularly for activated aromatic rings. Another effective system for the regioselective bromination of phenols is the combination of hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO). ccspublishing.org.cn This system generates a milder brominating species in situ, which can lead to a higher preference for the para-brominated product due to steric hindrance at the ortho positions. ccspublishing.org.cn The reaction mechanism is thought to involve the oxidation of HBr by DMSO to form a reactive bromine species that then undergoes electrophilic aromatic substitution. ccspublishing.org.cn By carefully controlling the stoichiometry of the reagents and the reaction temperature, it is possible to achieve high yields of the desired 4-bromo-2-methoxyphenol.

| Brominating Agent | Solvent | Key Advantages |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Milder than Br₂, often higher regioselectivity |

| HBr/DMSO | Acetonitrile | In situ generation of brominating agent, good for phenols |

Etherification and Alkylation Strategies for the Introduction of Ethoxy and Methoxy Moieties

The formation of the ether linkages is a fundamental aspect of the synthesis of this compound. The Williamson ether synthesis is a classic and highly versatile method for achieving this transformation.

O-Alkylation Reactions for Aryl Ether Formation

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide in an SN2 reaction. wikipedia.org In the context of synthesizing this compound from 4-bromo-2-methoxyphenol, the phenolic hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This phenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the ethoxy group.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base but does not solvate the nucleophile, thus increasing its reactivity. utahtech.edu

Impact of Reaction Conditions on Selectivity and Yield

The success of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and the nature of the alkylating agent all play a crucial role in determining the yield and selectivity of the reaction.

Base: A variety of bases can be used to deprotonate the phenol, including sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause side reactions. For phenols, which are more acidic than aliphatic alcohols, bases like K₂CO₃ are often sufficient.

Solvent: As mentioned, polar aprotic solvents like DMF and acetonitrile are generally preferred as they accelerate the rate of the SN2 reaction. utahtech.edu Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.

Temperature: The reaction is often heated to increase the rate. However, excessively high temperatures can promote competing elimination reactions, especially if the alkyl halide is secondary or tertiary. For primary alkyl halides like ethyl iodide, elimination is less of a concern. wikipedia.org

Steric Hindrance: Steric hindrance around the reacting centers can significantly impact the efficiency of the Williamson ether synthesis. prepchem.com While the phenoxide derived from 4-bromo-2-methoxyphenol is somewhat hindered by the adjacent methoxy group, the use of a primary alkyl halide like ethyl iodide minimizes steric clash, allowing the reaction to proceed efficiently.

| Reaction Condition | Effect on Williamson Ether Synthesis |

| Base | Stronger bases can increase the rate of deprotonation. |

| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) increase the reaction rate. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. |

| Alkyl Halide | Primary alkyl halides are preferred to minimize elimination reactions. |

Metal-Catalyzed and Metal-Mediated Synthetic Routes to this compound and its Derivatives

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of aryl-aryl bonds. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. researchgate.net this compound, with its aryl bromide functionality, is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the bromine-bearing position.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond of the biaryl product. researchgate.net

The reaction conditions for a Suzuki-Miyaura coupling, including the choice of palladium catalyst, ligand, base, and solvent, must be optimized for each specific substrate combination to achieve high yields. For example, the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid has been shown to proceed in high yield using a Pd-PEPPSI catalyst in methanol. rsc.org Similar conditions can be expected to be effective for the coupling of this compound. The electronic nature of the substituents on both the aryl bromide and the boronic acid can influence the reaction rate and efficiency.

| Component | Role in Suzuki-Miyaura Coupling |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | Activates the organoboron reagent for transmetalation. |

| Solvent | Affects the solubility of reagents and the reaction rate. |

Other Palladium-Catalyzed Arylation and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable substrate for such transformations. Beyond the well-known Suzuki, Heck, and Buchwald-Hartwig reactions, other palladium-catalyzed functionalizations can be employed to diversify the molecular scaffold.

One such strategy is the palladium-catalyzed α-arylation of carbonyl compounds, where the aryl group from an aryl halide is coupled with an enolate. For instance, the intramolecular α-arylation of amides has been developed to synthesize oxindoles from N-(2-halophenyl)amides. acs.org This type of transformation highlights the potential for intramolecular cyclization strategies starting from derivatives of this compound.

Another important functionalization is the direct arylation of arenes via C-H bond activation. This methodology allows for the coupling of two aryl fragments without the need for pre-functionalization of one partner into an organometallic reagent. Intramolecular direct arylation has proven effective for a wide range of simple and heterocyclic arenes with aryl iodides, bromides, and chlorides, demonstrating high yield and selectivity. researchgate.net Such strategies could be envisioned for creating complex polycyclic structures from appropriately substituted derivatives of this compound.

Furthermore, palladium catalysis can be used to introduce other functional groups. For example, palladium-catalyzed reactions can be used for the formation of carbon-sulfur and carbon-nitrogen bonds intramolecularly to generate heterocycles. nih.gov The regioselective γ-arylation of α,β-unsaturated carbonyl compounds has also been achieved through the Heck reaction on 1-alkoxy-1,3-dienes, showcasing the versatility of palladium catalysis in controlling regioselectivity. acs.org

The table below summarizes various palladium-catalyzed reactions applicable to aryl halides like this compound.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Potential Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Ligand, Base | Biaryl or Styrenyl derivative |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd Catalyst, Ligand, Base | Aryl Amine, Ether, or Thioether |

| α-Arylation | Ketone/Amide Enolate | Pd(dba)₂, BINAP, Base | α-Aryl Ketone/Amide |

| Direct C-H Arylation | Arene (Intramolecular) | Pd Catalyst, Ligand, Base | Fused Polycyclic Aromatic |

| Carbonylative Coupling | Carbon Monoxide | Pd Catalyst, CO source | Aryl Ketone or Aldehyde |

Magnesium-Halogen Exchange and Subsequent Quenching Reactions

The formation of Grignard reagents via magnesium-halogen exchange is a cornerstone of organometallic chemistry, enabling the conversion of an electrophilic aryl halide into a potent nucleophile. For this compound, this transformation involves the exchange of the bromine atom with magnesium, typically facilitated by reagents like isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and LiCl. This process generates the corresponding Grignard reagent, 2-methoxy-4-ethoxyphenylmagnesium bromide.

The reaction is generally performed in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound is a powerful nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Examples of Quenching Reactions:

Reaction with Carbonyls: Quenching with aldehydes or ketones yields secondary or tertiary alcohols, respectively. For example, reaction with formaldehyde would produce (2-methoxy-4-ethoxyphenyl)methanol.

Reaction with Carbon Dioxide: Carboxylation with solid CO₂ (dry ice) followed by an acidic workup provides the corresponding benzoic acid, 2-methoxy-4-ethoxybenzoic acid.

Reaction with Esters: Reaction with esters can lead to the formation of ketones or tertiary alcohols, depending on the stoichiometry and reaction conditions.

Alkylation: Reaction with alkyl halides can form alkylated aromatic compounds, though this is often less efficient than cross-coupling reactions.

The versatility of this method is summarized in the following table:

| Electrophile | Reagent | Product Type after Workup |

| Aldehyde (e.g., R-CHO) | 1. Grignard; 2. H₃O⁺ | Secondary Alcohol |

| Ketone (e.g., R₂C=O) | 1. Grignard; 2. H₃O⁺ | Tertiary Alcohol |

| Carbon Dioxide | 1. CO₂(s); 2. H₃O⁺ | Carboxylic Acid |

| Ester (e.g., R-COOR') | 1. Grignard; 2. H₃O⁺ | Ketone or Tertiary Alcohol |

| Nitrile (e.g., R-CN) | 1. Grignard; 2. H₃O⁺ | Ketone |

Nucleophilic Aromatic Substitution (SNAr) Pathways in the Synthesis of Related Methoxy/Ethoxy Aromatics

Nucleophilic aromatic substitution (SNAr) is a key synthetic route for attaching nucleophiles to aromatic rings. However, its applicability is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com

The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of an ortho or para EWG is crucial for stabilizing the negative charge of this intermediate. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For a molecule like this compound, the SNAr pathway is highly unfavorable. The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating, not electron-withdrawing. masterorganicchemistry.com These groups increase the electron density of the aromatic ring, making it less electrophilic and thus resistant to attack by nucleophiles. quora.com Furthermore, they cannot stabilize the negative charge of the hypothetical Meisenheimer complex. Consequently, attempting to synthesize ethers or other derivatives from this compound via direct SNAr would not be a viable strategy under standard conditions. uomustansiriyah.edu.iq

However, SNAr is a highly relevant pathway for the synthesis of related alkoxy-substituted aromatics if an activating group is present. For instance, if a nitro group were present ortho or para to a halogen, a methoxide or ethoxide nucleophile could readily displace the halide to form a methoxy/ethoxy aromatic ether.

Key Requirements for a Successful SNAr Reaction:

Substrate: The aromatic ring must contain a good leaving group (F > Cl > Br > I). youtube.com

Activation: At least one strong electron-withdrawing group must be positioned ortho or para to the leaving group.

Nucleophile: A strong nucleophile is required (e.g., alkoxides, amines, thiolates). fishersci.co.uk

Because this compound lacks the necessary activation, alternative methods like palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination for C-N bonds or C-O bond formation) or the Williamson ether synthesis are the preferred strategies for its functionalization or the synthesis of its ether analogues. wikipedia.orgorganic-chemistry.orgwikipedia.orgchemistrytalk.org

Novel and Optimized Synthetic Routes for Scalability and Efficiency

Modern synthetic chemistry increasingly focuses on developing methods that are not only high-yielding but also scalable, safe, and environmentally sustainable. For the synthesis of this compound and its derivatives, continuous flow and mechanochemical approaches represent the forefront of process optimization.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. thieme-connect.comresearchgate.net

For the synthesis of substituted aryl bromides, flow chemistry can be applied to several key steps:

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Heck, and Sonogashira are well-suited for flow systems. mdpi.comnih.gov Pumping solutions of the aryl halide, coupling partner, and a catalyst through a heated reactor coil can dramatically reduce reaction times and allow for efficient optimization. researchgate.net Heterogeneous catalysts packed into columns can be used, which simplifies product purification and allows for catalyst recycling. mdpi.com

Carbonylation: The introduction of a carbonyl group can be achieved by using carbon monoxide gas. Flow reactors provide a safe and highly controlled environment for handling pressurized gases, enabling efficient reductive carbonylation of aryl bromides to form aryl aldehydes. nih.govresearchgate.net

Organometallic Reactions: Potentially hazardous reactions, such as those involving organolithium reagents for bromine-lithium exchange, can be performed with much greater safety and control in a flow setup. unimi.it

A flow process for a multi-step synthesis could involve sequential reactors, where the output of one reaction stream is directly fed into the next, minimizing manual handling and purification steps. researchgate.net This integrated approach is ideal for scaling up the production of complex molecules like derivatives of this compound.

Mechanochemistry utilizes mechanical force, typically through ball milling or grinding, to induce chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding, LAG). acs.org This approach aligns with the principles of green chemistry by reducing solvent waste and sometimes enabling reactions that are difficult in solution, particularly with poorly soluble substrates. rsc.orgthieme-connect.com

Key applications of mechanochemistry relevant to the synthesis of this compound include:

Suzuki-Miyaura Coupling: Solid-state Suzuki-Miyaura reactions have been successfully performed by ball milling an aryl halide, a boronic acid, a base, and a palladium catalyst. rsc.org This method has been shown to be effective even for unactivated aryl chlorides and poorly soluble aryl halides, which are challenging substrates in conventional solution-based reactions. acs.orgthieme-connect.com

Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination has also been adapted to mechanochemical conditions. rsc.org These solvent-free or low-solvent methods can be rapid, operationally simple, and proceed efficiently without the need for an inert atmosphere. researchgate.netnih.gov

Ether Synthesis: Mechanochemical methods have been applied to the formation of ethers, providing a solvent-free alternative to traditional methods. mdpi.com

The use of high-temperature ball milling can further enhance reaction rates and efficiency, making mechanochemistry a powerful tool for the scalable and sustainable synthesis of functionalized aromatic compounds. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 4 Ethoxy 2 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity of 1-Bromo-4-ethoxy-2-methoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.

Directing Effects of Ethoxy and Methoxy (B1213986) Substituents

The ethoxy (-OCH2CH3) and methoxy (-OCH3) groups are both classified as activating groups in the context of electrophilic aromatic substitution. libretexts.orglumenlearning.comlibretexts.orgpressbooks.pubopenstax.orgsigmaaldrich.com This is due to the presence of lone pairs of electrons on the oxygen atoms, which can be donated to the benzene ring through resonance. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.com

The resonance effect of these alkoxy groups preferentially increases the electron density at the ortho and para positions relative to the substituent. libretexts.orgopenstax.orgontosight.ai As a result, they are strong ortho-, para-directors, meaning that incoming electrophiles will predominantly attack these positions. libretexts.orglumenlearning.compressbooks.pubopenstax.org In this compound, the ethoxy group is at position 4 and the methoxy group is at position 2. The positions ortho and para to the ethoxy group are 3, 5, and 1 (already substituted with bromine). The positions ortho and para to the methoxy group are 1 (substituted with bromine), 3, and 6. Therefore, the positions activated by both alkoxy groups are 3 and 5.

Role of Bromine in EAS Reactions

The bromine atom, a halogen, exhibits a dual electronic effect. It is more electronegative than carbon, and thus withdraws electron density from the benzene ring via the inductive effect, making the ring less reactive towards electrophiles. libretexts.org This deactivating nature of halogens means that halobenzenes are generally less reactive in EAS reactions than benzene itself. lumenlearning.com

However, like the alkoxy groups, the bromine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.orgsigmaaldrich.com In the case of this compound, the bromine is at position 1. The positions ortho and para to the bromine are 2 (substituted with a methoxy group), 6, and 4 (substituted with an ethoxy group).

In polysubstituted benzenes, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of all substituents. pressbooks.pubopenstax.org When the directing effects of the substituents reinforce each other, a single product can be expected. When they oppose each other, the most strongly activating group generally dictates the position of substitution, though mixtures of products are often formed. researchgate.net In this compound, the powerful activating and ortho-, para-directing effects of the ethoxy and methoxy groups are expected to dominate over the deactivating but also ortho-, para-directing effect of the bromine atom. The positions most activated for electrophilic attack are those ortho to the alkoxy groups, namely positions 3 and 5.

Nucleophilic Substitution Reactions Involving the Bromine Atom or Ether Groups

Nucleophilic substitution reactions on aromatic compounds are generally less common than electrophilic substitutions but can occur under specific conditions.

Application of SNAr for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ethoxy and methoxy groups are electron-donating, not electron-withdrawing. Therefore, this compound is not expected to be reactive towards SNAr reactions under typical conditions. For SNAr to occur, the aromatic ring needs to be made electron-deficient to be susceptible to attack by a nucleophile.

Carbon-Halogen Bond Activation and Subsequent Functionalization

The carbon-bromine bond in aryl bromides like this compound can be activated by transition metal catalysts, leading to a wide array of functionalization reactions. These reactions are of great importance in modern organic synthesis.

Another important reaction involving the activation of the carbon-bromine bond is the Ullmann coupling, which involves the self-coupling of two aryl halide molecules in the presence of copper to form a biaryl. The reaction of 1-bromo-4-methoxybenzene to form 4,4'-dimethoxybiphenyl has been studied, suggesting that this compound could potentially undergo a similar transformation. nsf.gov

Radical Reaction Pathways for Derivatization

The derivatization of this compound can proceed through several radical reaction pathways. These reactions typically involve the homolytic cleavage of a bond to form a radical intermediate, which then participates in subsequent propagation steps.

Once formed, the 4-ethoxy-2-methoxyphenyl radical is a highly reactive intermediate. It can participate in various reactions, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another reagent, leading to the formation of 1-ethoxy-3-methoxybenzene. This is a common pathway in many radical reactions. youtube.com

Addition to Double Bonds: The radical can add to the double bond of an alkene, initiating a polymerization process or leading to the formation of a new carbon-carbon bond. psu.edu

Atom Transfer Radical Polymerization (ATRP): While more commonly applied to alkyl halides, the principles of ATRP, involving a transition metal catalyst that mediates the radical formation, could potentially be applied to activate the C-Br bond in this compound for controlled polymerization reactions. nih.gov

The regioselectivity of radical attack on the aromatic ring itself is another important consideration. While the C-Br bond is the primary site of homolytic cleavage, under certain conditions, radical attack on the aromatic ring can occur. The ethoxy and methoxy groups are ortho-, para-directing for electrophilic attack, and while radical reactions have different governing principles, the electron-donating nature of these groups can influence the stability of potential radical adducts. nih.gov

A summary of potential radical reaction pathways is presented in the table below:

| Reaction Type | Initiator/Conditions | Intermediate | Potential Products |

| Homolytic C-Br Cleavage | Heat, UV light, Radical Initiator | 4-ethoxy-2-methoxyphenyl radical | 1-ethoxy-3-methoxybenzene (via H-abstraction), addition products |

| Radical Addition | Presence of alkenes | Aryl radical adduct | Functionalized benzene derivatives, polymers |

| Atom Transfer Radical Reactions | Transition metal catalyst | Aryl radical (transient) | Polymers, cross-coupling products |

It is important to note that the presence of two alkoxy groups can also offer alternative reaction pathways. For instance, radical abstraction of a hydrogen atom from one of the alkoxy groups, particularly from the benzylic-like position of the ethoxy group, could occur, although this is generally less favorable than cleavage of the C-Br bond. ucalgary.ca

Oxidation and Reduction Potentials and Their Impact on Reactivity

The oxidation and reduction potentials of this compound are crucial in determining its behavior in electrochemical reactions and in processes involving electron transfer. These potentials are significantly influenced by the electronic nature of the substituents on the benzene ring.

Oxidation Potential: The ethoxy and methoxy groups are electron-donating, which increases the electron density of the benzene ring. This makes the molecule more susceptible to oxidation compared to unsubstituted bromobenzene (B47551). The oxidation process would involve the removal of an electron to form a radical cation. Computational studies on dimethoxybenzene (DMB) derivatives have shown that the positions of the methoxy groups significantly affect the oxidation potential. acs.org For instance, 1,4-dimethoxybenzene (B90301) has a relatively low oxidation potential due to the effective stabilization of the resulting radical cation by the para-methoxy group. acs.orgnih.gov In this compound, the para-ethoxy and ortho-methoxy groups would both contribute to lowering the oxidation potential. While a precise value is not available, it is expected to be lower than that of bromobenzene and likely in a range comparable to other dimethoxybenzene derivatives.

Reduction Potential: The reduction of this compound typically involves the addition of an electron to the molecule. The primary site of reduction is the C-Br bond, leading to its cleavage and the formation of a 4-ethoxy-2-methoxyphenyl radical and a bromide anion. This process is generally irreversible. researchgate.net The presence of the electron-donating ethoxy and methoxy groups would make the reduction more difficult (i.e., occur at a more negative potential) compared to bromobenzene, as they increase the electron density on the aromatic ring, making it less favorable to accept an additional electron.

The electrochemical behavior can be studied using techniques like cyclic voltammetry. rasayanjournal.co.inbanglajol.infonih.gov A typical cyclic voltammogram for an aryl bromide would show an irreversible reduction peak corresponding to the cleavage of the C-Br bond. The potential at which this peak occurs provides information about the ease of reduction.

The table below summarizes the expected influence of the substituents on the redox potentials of this compound.

| Redox Process | Influencing Factors | Expected Potential (relative to bromobenzene) | Impact on Reactivity |

| Oxidation | Electron-donating ethoxy and methoxy groups | Lower (easier to oxidize) | More susceptible to electrophilic attack and oxidative coupling reactions. |

| Reduction | Electron-donating ethoxy and methoxy groups | More negative (harder to reduce) | Requires stronger reducing agents or more negative applied potential for C-Br bond cleavage. |

The interplay of these redox properties is critical in designing synthetic strategies. For example, in transition-metal-catalyzed cross-coupling reactions, the ease of oxidative addition of the aryl bromide to the metal center is a key step that is related to its reduction potential.

Kinetic and Thermodynamic Considerations in Transformations Involving this compound

The kinetic and thermodynamic aspects of reactions involving this compound dictate the feasibility, rate, and outcome of its transformations. These are largely governed by the steric and electronic effects of the substituents.

Kinetic Considerations:

The rate of a reaction is determined by the activation energy of its rate-determining step. For this compound, the substituents play a significant role:

Electronic Effects: The electron-donating ethoxy and methoxy groups can influence reaction rates in several ways. In electrophilic aromatic substitution, they activate the ring and accelerate the reaction. In nucleophilic aromatic substitution, they would typically slow down the reaction unless a benzyne (B1209423) mechanism is operative. In transition-metal-catalyzed reactions like Suzuki or Sonogashira couplings, the electron-donating groups can affect the rate of oxidative addition of the C-Br bond to the metal center. ucalgary.caacs.orgnih.gov

Steric Effects: The methoxy group at the ortho position to the bromine atom introduces steric hindrance. This can significantly impact the rate of reactions where a bulky reagent or catalyst needs to approach the bromine atom or the adjacent carbon atom. For example, in Suzuki couplings, the steric bulk of ortho substituents can decrease the reaction rate. rsc.orgresearchgate.net

The Hammett equation provides a framework for quantifying the electronic effects of substituents on reaction rates. acs.org While originally developed for meta- and para-substituted systems, modified parameters exist to account for ortho-substituents, although these also incorporate steric effects. The ethoxy and methoxy groups have negative Hammett sigma (σ) values, indicating their electron-donating nature. acs.org

Thermodynamic Considerations:

Thermodynamics governs the position of equilibrium and the relative stability of reactants and products. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Reaction Equilibria: In reversible reactions, the electron-donating ethoxy and methoxy groups can shift the equilibrium position. For example, in reactions where a positive charge develops on the aromatic ring in the transition state or product, these groups will stabilize it, favoring product formation.

Bond Dissociation Enthalpies: As mentioned in the radical reactions section, the C-Br bond dissociation enthalpy is a critical thermodynamic parameter. The electron-donating substituents are expected to have a modest effect on this value.

The following table summarizes the expected kinetic and thermodynamic effects of the substituents in this compound on common reaction types.

| Reaction Type | Kinetic Effect of Substituents | Thermodynamic Effect of Substituents |

| Electrophilic Aromatic Substitution | Rate acceleration due to electron-donating groups. | Stabilization of the arenium ion intermediate. |

| Nucleophilic Aromatic Substitution (SNAr) | Rate deceleration due to electron-donating groups. | Destabilization of the Meisenheimer complex intermediate. |

| Transition-Metal Cross-Coupling | Rate can be influenced by both electronic (affecting oxidative addition) and steric (hindrance from ortho-methoxy) effects. acs.orgrsc.org | The overall free energy change of the reaction determines the final product distribution. |

| Radical Reactions | The rate of initiation depends on the C-Br bond dissociation energy. | The stability of the resulting aryl radical is influenced by the substituents. |

Advanced Spectroscopic Characterization Techniques in the Research of 1 Bromo 4 Ethoxy 2 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Bromo-4-ethoxy-2-methoxybenzene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum of a related compound, 2-bromo-1-ethoxy-4-nitrobenzene, distinct signals are observed for the aromatic protons and the protons of the ethoxy group. chegg.com For this compound, one would expect to see signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the ethoxy group's methylene (B1212753) and methyl protons. The integration of these peaks reveals the relative number of protons in each environment. chegg.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, ethoxy, and methoxy groups). The chemical shift of the methoxy carbon, for instance, can be indicative of its position on the aromatic ring. researchgate.net In flavonoids and other phenolic compounds, the chemical shift of a methoxy group can vary depending on the presence of adjacent substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Singlet, Doublet |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |

| Ethoxy Methylene Protons (-OCH₂CH₃) | ~4.0 | Quartet |

| Ethoxy Methyl Protons (-OCH₂CH₃) | ~1.4 | Triplet |

| Aromatic Carbons | 110 - 160 | - |

| Methoxy Carbon (-OCH₃) | 55 - 65 | - |

| Ethoxy Methylene Carbon (-OCH₂CH₃) | 60 - 70 | - |

| Ethoxy Methyl Carbon (-OCH₂CH₃) | 14 - 16 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicities for the ethoxy group protons are due to coupling with adjacent protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) : This technique reveals one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals of the methoxy and ethoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure. For example, it can show correlations from the methoxy protons to the aromatic carbon they are attached to, as well as to the adjacent aromatic carbons. Similarly, correlations from the aromatic protons to various aromatic carbons can confirm the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrO₂), high-resolution mass spectrometry (HRMS) can confirm its exact molecular formula.

The mass spectrum of this compound would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.infodocbrown.info

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for similar bromoaromatic compounds involve the loss of the bromine atom or cleavage of the ether bonds. docbrown.inforaco.cat

Table 2: Predicted Significant Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |

| 230/232 | [C₉H₁₁BrO₂]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |

| 201/203 | [C₇H₆BrO]⁺ | Loss of the ethoxy group |

| 187/189 | [C₈H₈BrO]⁺ | Loss of a methyl radical from the methoxy group |

| 151 | [C₉H₁₁O₂]⁺ | Loss of the bromine atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in ethoxy and methoxy) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1260 - 1000 |

| C-Br | Stretching | 680 - 515 |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of a substituted benzene ring. The positions and intensities of these bands are influenced by the auxochromic ethoxy and methoxy groups, and the bromo substituent. These groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.net Studies on similar compounds like 4-bromo anisole (B1667542) have been conducted to understand their photophysical behavior. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~280 - 290 |

| π → π | ~220 - 230 |

Note: The exact absorption maxima can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles.

Synthetic Applications and Derivatization Strategies of 1 Bromo 4 Ethoxy 2 Methoxybenzene As a Building Block

Utilization in Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on 1-Bromo-4-ethoxy-2-methoxybenzene makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon bonds.

Heck, Sonogashira, and Negishi Coupling Reactions

The Heck, Sonogashira, and Negishi reactions are powerful tools for the arylation of various substrates using aryl halides. wikipedia.orgwikipedia.orgwikipedia.org this compound can be effectively utilized in these transformations.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.org The electron-donating nature of the ethoxy and methoxy (B1213986) groups on this compound can influence the reaction conditions required for efficient coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov This reaction is characteristically co-catalyzed by palladium and copper complexes. wikipedia.orgnih.gov Due to the presence of the bromide, the reaction with this compound may require heating to proceed efficiently, as aryl bromides are generally less reactive than aryl iodides. wikipedia.org The choice of palladium catalyst, ligands, and base is crucial for achieving high yields. libretexts.org Copper-free Sonogashira variants have also been developed and could be applicable. libretexts.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnih.gov An organozinc reagent would be coupled with this compound to yield the corresponding biaryl or alkyl-aryl product. researchgate.net

| Cross-Coupling Reaction | Typical Catalyst/Reagents | Product Type |

| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Base | Arylalkyne |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂, Organozinc reagent | Biaryl, Alkyl-aryl |

Suzuki-Miyaura Coupling for Complex Arylated Structures

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchwithrutgers.com this compound is a suitable substrate for creating complex arylated structures through this method.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For instance, the coupling of the closely related 1-bromo-4-methoxybenzene with phenylboronic acid, catalyzed by a Pd-PEPPSI-CMP complex with potassium carbonate as the base, has been shown to proceed with high efficiency, affording the product in 98% yield. organic-chemistry.org This suggests that this compound would react similarly to produce 4-ethoxy-2-methoxy-1,1'-biphenyl derivatives. The reaction is tolerant of a wide range of functional groups and the commercial availability of a vast array of boronic acids makes this a highly versatile method for derivatization. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, Na₂CO₃, or others | 4-Ethoxy-2-methoxy-biphenyl derivative |

Preparation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds) from the Bromine Moiety

The bromine atom of this compound can be transformed into highly reactive organometallic intermediates, such as Grignard reagents and organolithium compounds. These intermediates are powerful nucleophiles and bases, enabling a different set of synthetic transformations.

Grignard reagents are formed by reacting the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The resulting organomagnesium halide, (4-ethoxy-2-methoxyphenyl)magnesium bromide, can then be used to react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. libretexts.org It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are highly sensitive to water. libretexts.org

Organolithium compounds are typically prepared by reacting the aryl bromide with two equivalents of lithium metal or by a lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium. youtube.commasterorganicchemistry.com The resulting (4-ethoxy-2-methoxyphenyl)lithium is a more reactive nucleophile than the corresponding Grignard reagent. youtube.com This increased reactivity allows for reactions with less reactive electrophiles. The reaction of 1-bromo-4-methoxybenzene with butyllithium (B86547) is known to proceed via bromine-lithium exchange. psu.edu These reactions are also highly sensitive to moisture and require inert atmospheric conditions. masterorganicchemistry.com

| Organometallic Intermediate | Reagents for Preparation | Common Subsequent Reactions |

| Grignard Reagent | Mg, THF or Et₂O | Reaction with aldehydes, ketones, esters, CO₂ |

| Organolithium Compound | Li metal or n-BuLi, THF or hexanes | Reaction with a wide range of electrophiles, including less reactive ones |

Functional Group Interconversions of this compound

Beyond reactions at the carbon-bromine bond, the functional groups on this compound can undergo various interconversions, further expanding its synthetic utility.

Reductive Debromination Strategies

The bromine atom can be removed through reductive debromination to yield 1-ethoxy-3-methoxybenzene. This can be useful when the bromine has served its purpose as a directing or activating group. Several methods are available for the reductive dehalogenation of aryl bromides.

One common method is catalytic hydrogenation , where the compound is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This method is generally efficient and clean. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH₄) in THF have been shown to reduce aryl bromides. acs.org More recent developments include light-mediated reductive debromination using a photoredox catalyst in the presence of a hydrogen atom donor, which offers a mild and selective method for cleaving the carbon-bromine bond. acs.orgacs.org Micellar catalysis using a palladium catalyst and a mild hydride source like sodium borohydride (B1222165) in water also provides an environmentally friendly option. researchgate.netnih.gov

| Reductive Debromination Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Clean and efficient |

| Hydride Reduction | LiAlH₄, THF | Powerful reducing agent |

| Photoredox Catalysis | Photoredox catalyst, H-atom donor, light | Mild and selective |

| Micellar Catalysis | Pd catalyst, NaBH₄, water | Environmentally friendly |

Oxidation Reactions of Aromatic Ethers

The ethoxy and methoxy groups of this compound are generally stable, but under specific oxidative conditions, they can be modified. The oxidation of dialkoxybenzenes can lead to various products depending on the reagents and conditions used.

For example, the oxidation of 1,4-dimethoxybenzene (B90301) derivatives with ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of quinones. tandfonline.comtandfonline.com The electronic nature of the substituents on the ring significantly influences the outcome of such reactions. tandfonline.com In the case of this compound, the presence of the electron-donating alkoxy groups and the electron-withdrawing bromine atom would direct the regioselectivity of the oxidation.

Another potential transformation is the oxidative cleavage of the ether bond. This typically requires harsh conditions, such as strong acids like HI, to break the aryl-oxygen bond. masterorganicchemistry.com However, enzymatic methods using peroxygenases have been shown to cleave alkyl aryl ethers under milder, H₂O₂-dependent conditions, yielding phenols and aliphatic aldehydes. nih.gov For instance, 1,4-dimethoxybenzene can be oxidized to 4-methoxyphenol. nih.gov Anodic oxidation of 1,4-dimethoxybenzene derivatives can also lead to quinone bisketals or side-chain oxidation products, depending on the reaction medium. researchgate.netacs.orgacs.org

Role in the Synthesis of Natural Products and Complex Molecular Architectures

Although direct applications of this compound in the total synthesis of natural products are not extensively reported, its structural motifs are present in various bioactive compounds. The utility of related bromo-dialkoxybenzene derivatives as precursors in the synthesis of natural and biologically active molecules is well-documented, suggesting a similar potential for the title compound.

For instance, the synthesis of bromophenol natural products, which are abundant in marine organisms and often exhibit significant biological activities, frequently involves the manipulation of polysubstituted bromo-phenol ethers. nih.govencyclopedia.pub A common strategy involves the demethylation or dealkylation of methoxy and ethoxy groups to reveal the corresponding catechols or hydroquinones, which are common substructures in these natural products. mdpi.com For example, the synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, a natural bromophenol, has been achieved through a multi-step process starting from a substituted bromobenzene (B47551) derivative. nih.gov

The general approach often involves:

Initial functionalization: Starting with a commercially available or synthesized polysubstituted benzene (B151609).

Side-chain elaboration: Introduction or modification of side chains via reactions such as Friedel-Crafts alkylations or acylations.

Cross-coupling reactions: Utilization of the bromo-substituent for palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings to construct more complex carbon skeletons. nih.govyoutube.com

Final deprotection: Cleavage of the ether protecting groups, often with reagents like boron tribromide (BBr₃), to yield the final polyhydroxylated natural product. mdpi.com

Given this precedent, this compound could serve as a key starting material for the synthesis of complex molecules bearing a 2,4-disubstituted catechol ether moiety. The bromine atom provides a site for introducing further complexity, while the differential reactivity of the ethoxy and methoxy groups could potentially allow for selective dealkylation if required.

Table 1: Examples of Natural Product Synthesis Involving Related Bromophenol Derivatives

| Starting Material Analogue | Reaction Type | Product/Natural Product Core | Ref |

| (2-Bromo-4,5-dimethoxyphenyl)methanol | Alkylation, Demethylation | Bioactive Bromophenols | mdpi.com |

| Substituted Benzyl Bromides | Substitution, Hydrolysis, Demethylation | 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | nih.gov |

| Bis(3,4-dimethoxyphenyl)methanone | Bromination, Reduction, Demethylation | 5,5'-methylene bis(3,4-dibrombenzene-1,2-diol) | researchgate.net |

| 3,4-Dimethoxybenzyl acetate | Bromination, Phosphorylation, Coupling | Tribrominated dibenzyl phenols | semanticscholar.org |

Derivatization for the Introduction of Diverse Functional Groups for Specific Research Objectives

The chemical structure of this compound offers multiple avenues for derivatization, allowing for the introduction of a wide array of functional groups. These transformations can be broadly categorized based on the reactive site being targeted: the bromine atom or the aromatic ring itself.

Cross-Coupling Reactions: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis for creating complex molecules from simpler precursors. youtube.comresearchgate.netrwth-aachen.de Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce alkyl, alkenyl, or aryl groups.

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Ether Cleavage: The ethoxy and methoxy groups can be cleaved to yield the corresponding phenol (B47542). Boron tribromide (BBr₃) is a common reagent for this transformation. mdpi.com The resulting 4-bromo-2-hydroxy-1-ethoxybenzene or 1-bromo-4-hydroxy-2-methoxybenzene, or the fully dealkylated 4-bromocatechol, would be valuable intermediates for further functionalization, such as etherification or esterification of the newly formed hydroxyl groups.

Electrophilic Aromatic Substitution: The alkoxy groups are ortho-, para-directing and activating. However, the positions ortho and para to the ethoxy and methoxy groups are already substituted. The directing effects of the substituents would need to be carefully considered for any further electrophilic substitution reactions, such as nitration or further halogenation. The existing substitution pattern may lead to a low reactivity or a mixture of products.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Ref (Analogue) |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl-, vinyl-, or alkyl-substituted di-alkoxybenzene | Synthesis of biaryls, complex scaffolds | nih.govresearchgate.net |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl-substituted di-alkoxybenzene | Synthesis of stilbene-like structures | youtube.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl di-alkoxybenzene | Synthesis of anilines and derivatives | acs.org |

| Ether Cleavage | BBr₃, CH₂Cl₂ | Brominated catechol mono- or di-ethers | Access to reactive phenol intermediates | mdpi.com |

| Lithiation-Substitution | n-BuLi, then electrophile | Functionalized di-alkoxybenzene | Introduction of various functional groups | N/A |

Catalytic Processes Involving 1 Bromo 4 Ethoxy 2 Methoxybenzene

Investigation of 1-Bromo-4-ethoxy-2-methoxybenzene as a Substrate in Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl compounds, arylamines, and alkynylated aromatics. While specific studies focusing exclusively on this compound are limited in publicly accessible literature, its reactivity can be reliably inferred from studies on structurally similar analogs, such as 1-bromo-2,4-dimethoxybenzene (B92324). The electronic nature of these substrates—characterized by electron-donating alkoxy groups—makes them interesting candidates for widely-used catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. For electron-rich aryl bromides like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step. Research on the analogous 2-bromo-1,4-dimethoxybenzene has demonstrated its successful participation in Suzuki-Miyaura cross-coupling. For instance, it has been coupled with various phenylboronic acids using a palladium(II) chloride catalyst in conjunction with a phosphine (B1218219) ligand to generate arylated hydroquinone (B1673460) derivatives. sciforum.net These reactions typically require a base, such as sodium carbonate, and are carried out in a solvent mixture like aqueous dimethoxyethane. sciforum.net The resulting biaryl structures are precursors to substituted benzoquinones, which are of interest for their electrochemical properties. sciforum.net

Buchwald-Hartwig Amination: The synthesis of arylamines via palladium-catalyzed C-N bond formation is another critical transformation. libretexts.orgwikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination is particularly effective for a wide range of aryl halides and amines. wikipedia.org For an electron-rich substrate like this compound, the choice of phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. researchgate.net Sterically hindered, electron-rich phosphine ligands are generally preferred. Studies on other bromo-estrone derivatives have shown that catalysts like Pd(OAc)₂ with ligands such as X-Phos can effectively mediate the amination of electron-rich aromatic rings under thermal or microwave conditions. nih.gov This suggests that this compound would be a viable substrate for coupling with primary and secondary amines, leading to N-aryl derivatives.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system. wikipedia.org The reaction proceeds under mild, basic conditions, making it highly versatile. wikipedia.org The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides but can be enhanced by the appropriate choice of catalyst, ligands, and reaction conditions. wikipedia.orgnih.gov For electron-rich aryl bromides, the electronic properties of the phosphine ligand and the steric bulk of the reactants play a significant role in catalyst efficiency. nih.gov It is expected that this compound would readily undergo Sonogashira coupling with various terminal alkynes to produce substituted phenylacetylene (B144264) derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₂Cl₂, PPh₃, Na₂CO₃ | 2-Aryl-1,4-dimethoxybenzene | sciforum.net |

| Buchwald-Hartwig (inferred) | Primary/Secondary Amines | Pd(OAc)₂, X-Phos, KOt-Bu | N-Aryl Amines | nih.gov |

| Sonogashira (inferred) | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Amine base | Alkynyl-dialkoxybenzenes | wikipedia.orgnih.gov |

Exploration of Photoredox Catalysis and Electrochemistry for C-Br Bond Functionalization

In recent years, photoredox catalysis and electrochemistry have emerged as powerful, sustainable alternatives for forging chemical bonds. These methods often operate under mild conditions and can offer unique reactivity compared to traditional thermal methods.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to activate substrates. nih.gov For a compound like this compound, a photoredox cycle could initiate the cleavage of the C-Br bond. An excited photocatalyst can reduce the aryl bromide, forming a radical anion which then fragments to release a bromide ion and an aryl radical. This aryl radical is a highly reactive intermediate that can be trapped by a suitable coupling partner, enabling a variety of functionalizations. researchgate.net While specific applications for this compound are not widely documented, the general principles have been applied to the functionalization of other bromoarenes. nih.gov This approach could potentially be used for alkylation, arylation, or other bond-forming reactions under mild, metal-free conditions. researchgate.net

Electrochemistry: Electrochemical methods provide another avenue for the functionalization of the C-Br bond. The electrochemical reduction of aryl bromides at a cathode can generate an aryl radical or an aryl anion, depending on the reduction potential and the reaction medium. uantwerpen.betsijournals.com Studies on bromobenzene (B47551) and its derivatives show that the reduction potential is influenced by the substituents on the aromatic ring. tsijournals.com Research on the electrochemical reduction of 2-bromo-1,4-dimethoxybenzene has been conducted in the context of synthesizing arylated p-benzoquinones, demonstrating that the C-Br bond can be activated electrochemically. sciforum.net Similarly, the electrochemical reduction of 1-bromo-4-nitrobenzene (B128438) at a zinc cathode has been shown to form arylzinc species, which are valuable intermediates for further reactions. rsc.org This indicates that this compound could be a substrate for reductive electrochemical processes to form organometallic reagents or to directly couple with other species in situ.

| Method | Principle | Key Intermediate | Potential Transformation | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Single-Electron Transfer (SET) from an excited photocatalyst | Aryl Radical | Alkylation, Arylation | nih.govresearchgate.net |

| Electrochemistry | Electron transfer at a cathode surface | Aryl Radical/Anion | Formation of organometallics, Reductive coupling | sciforum.netuantwerpen.betsijournals.com |

Potential for this compound Derivatives in Catalytic Systems

The derivatives of this compound, synthesized through the catalytic methods described above, hold potential in various fields, including as components of new catalytic systems themselves.

For instance, the biaryl derivatives obtained from Suzuki-Miyaura coupling can serve as precursors to more complex molecular architectures. The arylated hydroquinone ethers resulting from the coupling of 1-bromo-2,4-dimethoxybenzene were studied for their redox properties, which are relevant to materials science and energy storage applications. sciforum.net Derivatives of this compound could exhibit similar interesting electronic properties.

Furthermore, aminophenyl derivatives from Buchwald-Hartwig amination can be used as ligands for transition metals. The nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the alkoxy substituents on the phenyl ring. Such ligands could find use in homogeneous catalysis, influencing the activity and selectivity of catalytic converters. Similarly, polymers incorporating the 1-ethoxy-2-methoxybenzene (B107308) moiety, potentially formed via post-polymerization functionalization of a bromo-substituted polymer using Ullmann coupling, could have applications in areas like gas capture, where the polymer's chemical structure influences its affinity for molecules like carbon dioxide. mdpi.com

The development of new catalytic systems often relies on the synthesis of novel organic molecules that can act as ligands or as the core structure of a catalyst. The versatility of this compound as a building block makes it a valuable starting material for creating such functionally complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-4-ethoxy-2-methoxybenzene, and how can regioselectivity be controlled?

- Methodology :

- Step 1 : Start with a di-substituted benzene precursor (e.g., 1,3-dimethoxybenzene). Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃, leveraging the directing effects of methoxy groups to favor bromination at the para position relative to one methoxy group .

- Step 2 : Replace the remaining methoxy group with ethoxy via nucleophilic substitution (e.g., using NaOEt in ethanol under reflux). Monitor reaction progress via TLC or HPLC .

- Regioselectivity Control : Methoxy groups are stronger ortho/para directors than ethoxy. Use steric and electronic tuning (e.g., protecting groups, temperature modulation) to minimize competing pathways .

Q. How can the purity and structure of this compound be validated?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm substituent positions. Methoxy protons resonate at ~3.3–3.8 ppm, while aromatic protons show splitting patterns consistent with substitution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHBrO) via exact mass matching .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane) and refine using SHELXL .

Q. What are the common challenges in purifying this compound, and how are they addressed?

- Purification Strategies :

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (4:1 to 2:1). Brominated aromatics often elute later due to polarity .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials. Monitor melting point (mp ~10–13°C for analogous bromoanisoles) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Ethoxy and methoxy groups donate electron density via resonance, activating the ring and stabilizing transition states. However, steric hindrance from ethoxy may reduce coupling efficiency with bulky catalysts .

- Experimental Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsCO) in THF or DMF at 80–100°C .

Q. What computational methods are effective for predicting the crystal packing and intermolecular interactions of this compound?

- Computational Protocol :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to model van der Waals interactions and halogen bonding .

- Hirshfeld Surface Analysis : Use CrystalExplorer to visualize close contacts (e.g., Br···O interactions) and compare with experimental data from X-ray structures .

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Troubleshooting Approach :

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of ethoxy groups) that may cause splitting anomalies .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific coupling interactions .

Q. What strategies minimize decomposition of this compound under storage or reaction conditions?

- Stability Studies :

- Light Sensitivity : Store in amber vials at –20°C; bromoarenes are prone to photolytic debromination .

- Thermal Stability : Monitor via TGA/DSC; decomposition onset typically >150°C for similar compounds. Avoid prolonged heating in polar aprotic solvents (e.g., DMF) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or reaction yields for this compound?

- Root-Cause Analysis :

- Impurity Profiling : Compare HPLC traces from multiple syntheses. Residual solvents (e.g., ethyl acetate) or byproducts (e.g., di-brominated analogs) may depress mp .

- Synthetic Reproducibility : Standardize reaction conditions (e.g., stoichiometry of NaOEt in ethoxylation step) to minimize batch-to-batch variability .

Applications in Academic Research

Q. How is this compound utilized as a building block in natural product synthesis?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.